molecular formula C12H20N2O4 B5042080 dimethyl 2-[(E)-1,3-bis(dimethylamino)prop-2-enylidene]propanedioate

dimethyl 2-[(E)-1,3-bis(dimethylamino)prop-2-enylidene]propanedioate

Cat. No.: B5042080
M. Wt: 256.30 g/mol
InChI Key: VTECJPJZTJVMDV-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-[(E)-1,3-bis(dimethylamino)prop-2-enylidene]propanedioate is an organic compound known for its unique structure and reactivity. This compound is characterized by the presence of two dimethylamino groups and a propanedioate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-[(E)-1,3-bis(dimethylamino)prop-2-enylidene]propanedioate typically involves the condensation of dimethyl malonate with an appropriate aldehyde or ketone, followed by the addition of dimethylamine. The reaction is usually carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(E)-1,3-bis(dimethylamino)prop-2-enylidene]propanedioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2-[(E)-1,3-bis(dimethylamino)prop-2-enylidene]propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-[(E)-1,3-bis(dimethylamino)prop-2-enylidene]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can interact with receptor proteins, modulating their function and affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-[(E)-1,3-bis(dimethylamino)prop-2-enylidene]propanedioate is unique due to its dual dimethylamino groups and propanedioate structure, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

dimethyl 2-[(E)-1,3-bis(dimethylamino)prop-2-enylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-13(2)8-7-9(14(3)4)10(11(15)17-5)12(16)18-6/h7-8H,1-6H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTECJPJZTJVMDV-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=C(C(=O)OC)C(=O)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=C(C(=O)OC)C(=O)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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